![molecular formula C16H7Cl2F6N5O B2797211 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]pyrimidin-2-one CAS No. 338420-38-5](/img/structure/B2797211.png)

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]pyrimidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

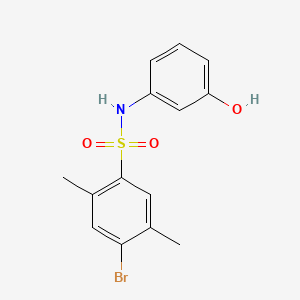

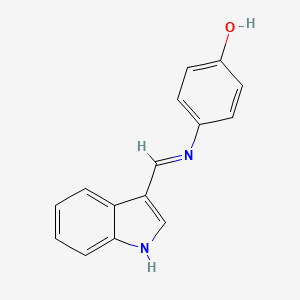

The compound “1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]pyrimidin-2-one” is a complex organic molecule. It contains two pyridine rings, each with a trifluoromethyl group and a chlorine atom. The two rings are connected by a pyrimidin-2-one structure .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of two pyridine rings and a pyrimidin-2-one structure. Each pyridine ring contains a nitrogen atom and is substituted with a trifluoromethyl group and a chlorine atom . The exact 3D structure would need to be determined using techniques such as X-ray crystallography.科学的研究の応用

Synthesis and Characterization

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]pyrimidin-2-one and its analogues have been extensively explored for their potential in various scientific applications. The synthesis and characterization of these compounds involve nucleophilic substitution and coupling reactions to yield novel pyrimidin-4-amine analogues, highlighting their versatility in chemical synthesis. The process has proven to be cost-effective, enabling the production of a variety of derivatives. These compounds have been confirmed through 1H NMR, 13C NMR, and MS analysis, showcasing their chemical diversity and potential for further modification (Ravi Shankar et al., 2021).

Chemical Structure and Stability

The structural features of these compounds, such as hydrogen bonding patterns, play a significant role in their conformational stabilization. Studies on the crystal structures of related (pyridin-2-yl)aminomethane-1,1-diphosphonic acids have revealed that intramolecular hydrogen bonds involving substituents at the 3-ring position are key to their stability. This insight into their molecular geometry and solid-state organization provides a basis for designing compounds with tailored properties for specific applications (Matczak-Jon et al., 2010).

Antimicrobial Activity

The antimicrobial potential of pyrimidine derivatives has been investigated, with some compounds exhibiting promising activity against bacterial and fungal strains. This highlights the potential of these compounds in the development of new antimicrobial agents, addressing the urgent need for novel therapeutics against resistant pathogens (Mallikarjunaswamy et al., 2013).

Applications in Organic Electronics

The application of these compounds extends into the field of organic electronics, particularly in the development of light-emitting diodes (OLEDs). Heteroleptic Ir(III) metal complexes based on trifluoromethyl-substituted pyrimidine derivatives have been synthesized, exhibiting sky-blue emissions with high quantum yields. This demonstrates their potential use in OLEDs, contributing to the advancement of display and lighting technologies (Chang et al., 2013).

Antitubercular and Antimalarial Activities

Further, the antitubercular and antimalarial activities of these compounds have been explored. Some derivatives have shown moderate activity against Mycobacterium tuberculosis, indicating their potential as leads for the development of new treatments for tuberculosis. Additionally, derivatives with trifluoromethyl substitutions have been studied for their efficacy against Plasmodium falciparum, the parasite responsible for malaria, showcasing the potential of these compounds in the treatment and prevention of malaria (Chavchich et al., 2016).

特性

IUPAC Name |

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]pyrimidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H7Cl2F6N5O/c17-9-3-7(15(19,20)21)5-25-12(9)27-11-1-2-29(14(30)28-11)13-10(18)4-8(6-26-13)16(22,23)24/h1-6H,(H,25,27,28,30) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVBFQBLXGUSBAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1NC2=C(C=C(C=N2)C(F)(F)F)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H7Cl2F6N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]pyrimidin-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(2-ethyl-1H-imidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2797128.png)

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)propanoic acid](/img/structure/B2797130.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[2-(trifluoromethyl)pyridin-4-yl]propanoic acid](/img/structure/B2797132.png)

![[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B2797139.png)

![2-[(3-Bromophenyl)methyl]-4-methylpentanoic acid](/img/structure/B2797143.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)